molecular formula C13H13NO5 B584467 (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 CAS No. 1346617-23-9

(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5

Cat. No.: B584467
CAS No.: 1346617-23-9
M. Wt: 268.28
InChI Key: IGKWOGMVAOYVSJ-LZEHPYLUSA-N
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Description

(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 is a complex organic compound with a unique structure that includes a pyranoindolizine core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents.

Industry

In industrial applications, this compound can be used in the synthesis of materials with specific properties. Its role as an intermediate in the production of other chemicals highlights its importance in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
  • ®-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

Uniqueness

Compared to similar compounds, (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5 stands out due to its specific stereochemistry and deuterium labeling. These features can influence its reactivity, stability, and interactions with biological targets, making it a unique and valuable compound for research and industrial applications.

Properties

CAS No.

1346617-23-9

Molecular Formula

C13H13NO5

Molecular Weight

268.28

IUPAC Name

(4S)-4-hydroxy-4-(1,1,2,2,2-pentadeuterioethyl)-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione

InChI

InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1/i1D3,2D2

InChI Key

IGKWOGMVAOYVSJ-LZEHPYLUSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O

Synonyms

(S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5;  (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5

Origin of Product

United States

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